N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c17-11-4-3-10(7-12(11)18)19-14(23)8-25-15-6-5-13(21-22-15)20-16(24)9-1-2-9/h3-7,9H,1-2,8H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWLHPFGDNYDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, providing an overview of its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Core Structure : Pyridazine ring
- Functional Groups :
- 3,4-Dichlorophenyl group
- Carbamoyl group
- Cyclopropanecarboxamide moiety
- Methylsulfanyl substituent
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 356.25 g/mol.
Research indicates that this compound interacts with various biological targets, primarily focusing on:
- Receptor Modulation : The compound exhibits activity as a receptor antagonist or agonist depending on the specific receptor type involved.
- Enzymatic Inhibition : It may inhibit specific enzymes that play a role in cellular signaling pathways, contributing to its pharmacological effects.
Pharmacological Effects
- Antipsychotic Properties : Preliminary studies suggest that this compound may have potential in treating schizophrenia and other psychotic disorders due to its influence on dopaminergic pathways .
- Anti-inflammatory Activity : Evidence indicates that it may reduce inflammation through modulation of cytokine production and inhibition of inflammatory mediators .
- Antidepressant Effects : The compound has shown promise in preclinical models for its antidepressant-like effects, potentially linked to serotonin receptor modulation .
Efficacy Studies
Toxicology and Safety Profile
While preliminary findings are promising, comprehensive toxicological assessments are necessary. Current data suggest moderate toxicity at high doses, but further studies are required to establish a clear safety profile.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s pyridazine core and cyclopropane group distinguish it from the pyridine-sulfonamide derivatives in .
- Chlorination Impact : Compound 26 (3,4-dichlorophenyl) exhibits a lower melting point (163–166°C) than 25 (4-chlorophenyl, 178–182°C), likely due to reduced symmetry and weaker crystal packing. The target compound’s dichlorophenyl group may similarly influence its physical properties .
- Bioactivity : Sulfonamide derivatives like 25 and 26 are often explored for antimicrobial or enzyme-inhibitory roles. The target compound’s thioether linkage could modulate solubility or target engagement compared to sulfonamides .
Dichlorophenyl Pesticide Analogs ()
Key Observations :
- Structural Complexity : Propanil’s simplicity (single propanamide chain) contrasts with the target compound’s heterocyclic core, which may improve target specificity or resistance profiles.
- Metabolic Stability: Fenoxacrim’s hexahydropyrimidine group was likely designed to resist degradation. The target compound’s cyclopropane could similarly enhance stability under environmental conditions .
Halogen-Substituted Analogs ()
A difluorophenyl variant (CAS 1021254-98-7) provides insights into halogen substitution effects:
| Compound | Molecular Formula | Halogen Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | C₁₆H₁₄Cl₂N₄O₂S | 3,4-Dichloro | 397.3 |
| Difluoro Analog | C₁₆H₁₄F₂N₄O₂S | 3,4-Difluoro | 364.4 |
Key Observations :
- Electronic Effects : Fluorine’s electronegativity may increase the difluoro analog’s polarity, enhancing water solubility but reducing membrane permeability compared to the dichloro target.
- Steric Impact : Chlorine’s larger atomic radius could improve hydrophobic interactions in biological systems, favoring target binding or persistence .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyridazine core via cyclization reactions.
- Step 2: Introduction of the sulfanyl group through nucleophilic substitution.
- Step 3: Carbamoylation of the 3,4-dichlorophenyl moiety.
- Step 4: Cyclopropanecarboxamide coupling.
To optimize yield and purity, employ Design of Experiments (DoE) methodologies. For example, use factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) can identify critical parameters .
Q. How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions (e.g., cyclopropane protons at δ 1.2–1.5 ppm, pyridazine aromatic signals).
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ peak matching theoretical values).
- X-ray Crystallography: Resolve crystal structure for absolute configuration validation (if crystalline).
- FT-IR: Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
Q. What thermal stability data are available, and how should decomposition be monitored?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 10°C/min in nitrogen).
- Differential Scanning Calorimetry (DSC): Identify melting points and exothermic decomposition events.
- Isothermal Studies: Conduct stability tests at elevated temperatures (e.g., 40–60°C) over 24–72 hours.
Refer to thermal studies of structurally similar pyridazine derivatives, which show decomposition onset at ~200°C .
Advanced Research Questions
Q. How can computational modeling enhance reaction design for this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to predict transition states and reaction pathways.
- Reaction Path Search Algorithms: Apply methods like the Artificial Force Induced Reaction (AFIR) to identify energetically favorable routes.
- Machine Learning: Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst).
Integrate computational results with high-throughput experimentation for rapid validation .
Q. What reactor design considerations are critical for scaling up synthesis?
Methodological Answer:
- Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., cyclopropane formation).
- Membrane Separation: Purify intermediates using nanofiltration membranes to remove byproducts.
- Process Control Systems: Implement PID controllers for precise temperature/pH regulation during carbamoylation.
Reference subclass RDF2050112 (reaction fundamentals and reactor design) for advanced engineering frameworks .
Q. How should contradictory pharmacological data (e.g., efficacy vs. toxicity) be analyzed?
Methodological Answer:
- Dose-Response Studies: Establish EC and IC values across multiple cell lines.
- Off-Target Screening: Use proteome-wide assays (e.g., kinase profiling) to identify unintended interactions.
- Meta-Analysis: Pool data from independent studies using statistical tools (e.g., RevMan) to resolve inconsistencies.
For example, discrepancies in IC values may arise from assay variability (e.g., ATP concentration in kinase assays) .
Q. What advanced techniques are used to study bioactivity mechanisms?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to target proteins.
- Cryo-EM: Visualize compound-protein interactions at near-atomic resolution.
- Metabolomics: Track metabolic pathway perturbations via LC-MS/MS.
For kinase inhibition studies, combine ITC (Isothermal Titration Calorimetry) with molecular dynamics simulations to map binding pockets .
Q. How can kinetic and thermodynamic stability be evaluated under physiological conditions?
Methodological Answer:
- PBS Stability Assays: Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C, sampling at intervals (0–48 hrs) for HPLC analysis.
- Cyclic Voltammetry: Assess redox stability in biologically relevant media.
- Accelerated Stability Testing: Use Arrhenius equations to extrapolate shelf-life from high-temperature degradation data .
Q. What strategies mitigate synthetic byproduct formation during multi-step synthesis?
Methodological Answer:
- In Situ Monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates.
- Taguchi Methods: Optimize orthogonal protection/deprotection steps (e.g., Fmoc for amine groups).
- Chromatography: Employ preparative HPLC with C18 columns to isolate pure fractions after each step .
Q. How can process control systems improve reproducibility in large-scale synthesis?
Methodological Answer:
- Feedforward Control: Pre-empt disturbances (e.g., reagent impurities) via real-time analytics.
- Multivariate Analysis (MVA): Use PLS (Partial Least Squares) models to correlate process variables (e.g., stirring rate, pressure) with yield.
- Digital Twins: Simulate reactor performance under dynamic conditions to predict failures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
